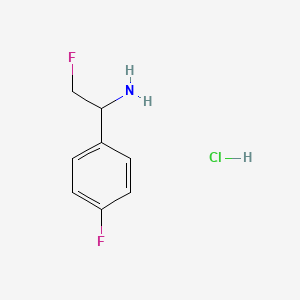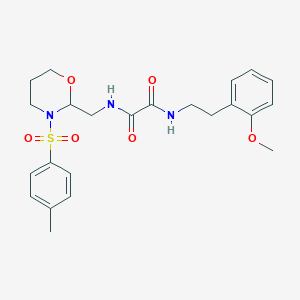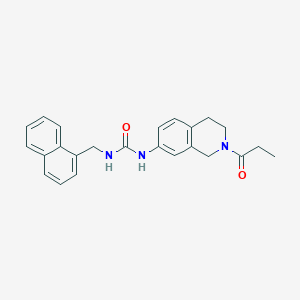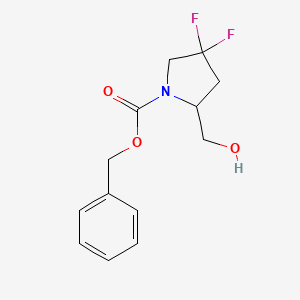
2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride is an organic compound . It is one of the numerous organic compounds that are part of the comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride is C8H10ClF2N . The molecular weight is 193.62 . The InChI key is DSWMBCWTUQNIEM-UHFFFAOYSA-N .Chemical Reactions Analysis
Amines, such as 2-Fluoro-1-(4-fluorophenyl)ethan-1-amine, can undergo typical amine reactions, such as acylation and alkylation . For example, it can react with acyl chlorides to form amides or with alkyl halides to form N-substituted phenethylamines .Physical And Chemical Properties Analysis
2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride appears as a powder . It should be stored at room temperature .科学的研究の応用
Electrophilic Amination and Fluorination
Electrophilic amination techniques play a crucial role in modifying compounds like 2-fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride, enabling the introduction of amine groups into fluorinated aromatic compounds. Such processes are instrumental in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. For instance, the electrophilic amination of 4-fluorophenol with diazenes demonstrates a method for removing the fluorine atom and introducing amine functionalities under mild conditions, showcasing the versatility of fluoroarenes in organic synthesis (Bombek et al., 2004).
Synthesis of Fluorinated Polymers
Fluorinated polymers have garnered significant attention for their unique properties, such as resistance to solvents, acids, and bases, making them suitable for various applications, including coatings, films, and advanced materials. Research into soluble fluoro-polyimides derived from aromatic diamines, such as 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, illustrates the potential of incorporating fluorine-containing monomers to enhance material properties (Xie et al., 2001).
Fluorine in Drug Discovery
The incorporation of fluorine atoms into organic molecules has become a common strategy in drug discovery, owing to the unique influence of fluorine on the biological activity, stability, and membrane permeability of pharmaceuticals. The development of new fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, highlights the ongoing research in synthesizing fluorinated compounds with potential applications in medicinal chemistry (Umemoto et al., 2010).
Advanced Materials and Security Applications
In the field of materials science, fluorinated compounds are explored for their luminescent properties and potential applications in security inks and organic electronics. For example, a study on multi-stimuli responsive novel half-cut cruciform compounds demonstrates the application of fluorinated materials in developing security inks that respond to mechanical force or pH changes, showcasing the functional diversity of fluorinated organic compounds (Lu & Xia, 2016).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are of significant interest in organic chemistry and pharmaceutical research due to their pharmacological properties. Techniques for the mild and metal-free synthesis of fluorinated heterocycles, as demonstrated in recent studies, underline the importance of fluorination reactions in accessing structurally diverse and biologically relevant molecules (Parmar & Rueping, 2014).
Safety and Hazards
特性
IUPAC Name |
2-fluoro-1-(4-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8H,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWMBCWTUQNIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2946807.png)


![2-(3-methoxyphenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2946816.png)


![6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2946820.png)


![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone](/img/structure/B2946823.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2946824.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)
![N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide](/img/structure/B2946827.png)